molecular formula C9H9BrO2 B137907 2-Bromo-1-(3-methoxyphenyl)ethanone CAS No. 5000-65-7

2-Bromo-1-(3-methoxyphenyl)ethanone

Cat. No. B137907
CAS RN: 5000-65-7
M. Wt: 229.07 g/mol
InChI Key: IOOHBIFQNQQUFI-UHFFFAOYSA-N
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Description

The compound "2-Bromo-1-(3-methoxyphenyl)ethanone" is a brominated acetophenone derivative, which is a class of organic compounds characterized by a bromine atom attached to the acetophenone structure. Acetophenone derivatives are known for their applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related brominated acetophenones and their synthesis, molecular structure, and potential applications are discussed.

Synthesis Analysis

The synthesis of brominated acetophenones typically involves bromination reactions where a bromine source is introduced to an acetophenone precursor. For instance, "Improvement of Synthetic Technology of 2-Bromo-1-(4-hydroxyphenyl)ethanone" describes the synthesis of a related compound using Br2 as the brominating reagent, achieving a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of "1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one" involved a reaction with a brominated acetophenone precursor under microwave radiation . These methods highlight the importance of choosing appropriate brominating agents and conditions to achieve the desired brominated products.

Molecular Structure Analysis

The molecular structure of brominated acetophenones is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, the study "Molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis and molecular docking study of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone" provides insights into the optimized molecular structure and electronic properties such as HOMO-LUMO analysis of a brominated compound . These analyses are crucial for understanding the reactivity and potential applications of the compounds.

Chemical Reactions Analysis

Brominated acetophenones can undergo various chemical reactions due to the presence of the reactive bromine atom and the carbonyl group. The bromine atom can participate in substitution reactions, while the carbonyl group can be involved in condensation and addition reactions. The papers provided do not detail specific reactions for "2-Bromo-1-(3-methoxyphenyl)ethanone," but the synthesis and structural studies of related compounds suggest that such molecules could exhibit interesting reactivity patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones are influenced by the presence of substituents on the aromatic ring and the bromine atom. These properties include melting points, boiling points, solubility, and stability. The paper "Synthesis, crystal structure, Hirshfeld surface analysis and DFT calculations of 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone" discusses the crystal structure and Hirshfeld surface analysis, which can provide information on intermolecular interactions and solid-state properties . Additionally, the molecular electrostatic potential and first hyperpolarizability discussed in the study of a related compound could indicate the compound's potential in nonlinear optics .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Pyrolysis Products Identification

    2-Bromo-1-(3-methoxyphenyl)ethanone derivatives, like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, are studied for their pyrolysis products. This research is crucial for understanding the stability and potential degradation products when exposed to heat, which is relevant for safety and toxicity assessments (Texter et al., 2018).

  • Selective Bromination Processes

    The compound is utilized in research for selective α-monobromination of various alkylaryl ketones. This process is significant in organic chemistry for creating specific molecular structures, demonstrating its versatility in synthetic applications (Ying, 2011).

Pharmacological Research

  • Antimicrobial Activity

    Compounds derived from 2-Bromo-1-(3-methoxyphenyl)ethanone, such as certain 3-hydroxyquinolin-4(1H)-ones, have been synthesized and evaluated for their antimicrobial activities. This showcases the potential of this compound in developing new antimicrobial agents (Nagamani et al., 2018).

  • Synthesis of Anti-inflammatory Agents

    Derivatives of 2-Bromo-1-(3-methoxyphenyl)ethanone have been synthesized and exhibited notable anti-inflammatory activity. Such studies are fundamental in the discovery and development of new anti-inflammatory drugs (Labanauskas et al., 2004).

Material Science and Chemistry

  • Synthesis of Bromophenol Derivatives: The compound is used in the synthesis of bromophenol derivatives from red algae, which can contribute to the understanding of natural products chemistry and potential applications in material science (Zhao et al., 2004).

Future Directions

The future directions for “2-Bromo-1-(3-methoxyphenyl)ethanone” could involve its use in the synthesis of other compounds. Its bioreduction to (S)-1-(3’-bromo-2’-methoxyphenyl)ethanol ((S)-1b) shows potential for practical applications .

properties

IUPAC Name

2-bromo-1-(3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHBIFQNQQUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198179
Record name Bromomethyl 3-methoxyphenyl ketone
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-methoxyphenyl)ethanone

CAS RN

5000-65-7
Record name 2-Bromo-3′-methoxyacetophenone
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Record name m-Methoxyphenacyl bromide
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Record name Bromomethyl 3-methoxyphenyl ketone
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Record name Bromomethyl 3-methoxyphenyl ketone
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Record name 2-Bromo-1-(3-methoxyphenyl)ethanone
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Synthesis routes and methods I

Procedure details

Reaction of 1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone (5 g, 28.70 mmol), acetic acid (1.6 mL, 28.70 mmol), and bromine (1.7 mL, 33.00 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (1.9 g, 26%) as a yellow powder. 1H NMR (300 MHz, CD3OD) δ 1.84 (t, 4H, J=6.6 Hz), 2.80–2.85 (m, 4H), 4.61 (s, 2H), 7.19 (d, 1H, J=8.7 Hz), 7.70–7.78 (m, 2H). ES-MS m/z 253 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Yield
26%

Synthesis routes and methods II

Procedure details

Reaction of 1-(3-methoxy-phenyl)-ethanone (5.0 g, 33.30 mmol), acetic acid (1.9 mL, 33.30 mmol), and bromine (1.9 mL, 38.30 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (2.5 g, 33%) as a yellow powder. 1H NMR (300 MHz, CDCl3) δ 3.87 (s, 3H), 4.46 (s, 2H), 7.16 (d, 1H, J=8.4 Hz), 7.63 (dd, 1H, J=8.1, 8.1 Hz), 7.52 (s, 1H), 7.56 (d, 1H, J=7.5 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Yield
33%

Synthesis routes and methods III

Procedure details

To a solution of 1-(3-methoxyphenyl)ethanone (5.5 mL, 40 mmol) in chloroform (100 mL) was added dropwise a solution of bromine (2.05 mL, 40 mmol) in chloroform (20 mL). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure. The residue was diluted in methylene chloride (50 mL) and washed with water (2×25 mL). The organic layer was dried (Na2SO4) and the solvent removed under reduced pressure. Purification by column chromatography using methylene chloride as eluent gave the title compound (8.44 g, 84%) as oil.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
J Ren, W Dong, B Yu, Q Wu, D Zhu - Tetrahedron: Asymmetry, 2012 - Elsevier
Enantiomerically pure (S)-α-bromohydrins were prepared by the reduction of α-bromoacetophenone analogues catalyzed by an isolated carbonyl reductase from Candida magnolia …
Number of citations: 17 www.sciencedirect.com
S Miwatashi, Y Arikawa, E Kotani… - Journal of medicinal …, 2005 - ACS Publications
The p38 mitogen-activated protein (MAP) kinase has been implicated in the proinflammatory cytokine signal pathway, and its inhibitors are potentially useful for the treatment of chronic …
Number of citations: 177 pubs.acs.org
SP Tanis, JR Colca, TT Parker, GD Artman III… - Tetrahedron …, 2019 - Elsevier
Ketones 2 (MSDC-0160) and 3 (MSDC-0602) had been selected for clinical development, however their initial syntheses were considered suboptimal for application deep into clinical …
Number of citations: 1 www.sciencedirect.com
I Pravst, M Zupan, S Stavber - Tetrahedron, 2008 - Elsevier
Several aryl substituted ketones, cyclic ketones, 1,3-diketones and a β-ketoamide were halogenated with N-halosuccinimides under solvent-free reaction conditions (SFRC) at various …
Number of citations: 175 www.sciencedirect.com
R Romagnoli, PG Baraldi, CL Cara… - European journal of …, 2011 - Elsevier
A wide variety of small molecules with diverse molecular scaffolds inhibit microtubule formation. In this article we report a one-pot procedure for the preparation of a novel 2-(N-…
Number of citations: 37 www.sciencedirect.com
L Qiao, X He, L Yang… - European Journal of …, 2022 - Wiley Online Library
DMAP‐catalyzed [3+3] annulation of cyclopropenones with α‐bromoketones is described, which provides a simple and convenient synthesis of 2‐pyrones in good yields with a broad …
M Frotscher, E Ziegler… - Journal of medicinal …, 2008 - ACS Publications
Human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) catalyzes the reduction of the weak estrogen estrone (E1) to the highly potent estradiol (E2). This reaction takes place in …
Number of citations: 108 pubs.acs.org
B Bestgen, I Krimm, I Kufareva… - Journal of medicinal …, 2019 - ACS Publications
CK2 is a ubiquitous Ser/Thr protein kinase involved in the control of various signaling pathways and is known to be constitutively active. In the present study, we identified aryl 2-…
Number of citations: 26 pubs.acs.org
K Lafleur, D Huang, T Zhou, A Caflisch… - Journal of medicinal …, 2009 - ACS Publications
The tyrosine kinase EphB4 is an attractive target for drug design because of its recognized role in cancer-related angiogenesis. Recently, a series of commercially available xanthine …
Number of citations: 109 pubs.acs.org
G La Regina, R Bai, WM Rensen… - Journal of medicinal …, 2013 - ACS Publications
New arylthioindole derivatives having different cyclic substituents at position 2 of the indole were synthesized as anticancer agents. Several compounds inhibited tubulin polymerization …
Number of citations: 127 pubs.acs.org

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